tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 103890-69-3
VCID: VC20743308
InChI: InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-6-4-5-7-12(11)10-15/h4-10H,1-3H3/b9-8+
SMILES: CC(C)(C)OC(=O)C=CC1=CC=CC=C1C=O
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol

tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate

CAS No.: 103890-69-3

Cat. No.: VC20743308

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate - 103890-69-3

Specification

CAS No. 103890-69-3
Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
IUPAC Name tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate
Standard InChI InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-6-4-5-7-12(11)10-15/h4-10H,1-3H3/b9-8+
Standard InChI Key AXPDMCJJNSJNCA-CMDGGOBGSA-N
Isomeric SMILES CC(C)(C)OC(=O)/C=C/C1=CC=CC=C1C=O
SMILES CC(C)(C)OC(=O)C=CC1=CC=CC=C1C=O
Canonical SMILES CC(C)(C)OC(=O)C=CC1=CC=CC=C1C=O

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate is C₁₄H₁₆O₃, indicating a molecular weight that positions it in the medium-sized organic molecule category. The compound's structure creates a distinctive electronic distribution that impacts its chemical behavior in various reaction environments. The conjugated system formed by the double bond in conjunction with both the aromatic ring and the aldehyde group contributes to the compound's stability while also providing sites for potential chemical modifications.

Chemical Identifiers and Molecular Information

The compound can be precisely identified through various chemical notation systems. Its InChI representation is InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-6-4-5-7-12(11)10-15/h4-10H,1-3H3/b9-8+, while its SMILES notation is O=CC=1C=CC=CC1C=CC(=O)OC(C)(C)C. These identifiers provide standardized ways to represent the compound's structure in chemical databases and literature.

Table 1: Chemical Identity Information for tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate

ParameterInformation
Chemical Nametert-butyl (E)-3-(2-formylphenyl)prop-2-enoate
CAS Number103890-69-3
Molecular FormulaC₁₄H₁₆O₃
InChIInChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-6-4-5-7-12(11)10-15/h4-10H,1-3H3/b9-8+
InChI KeyAXPDMCJJNSJNCA-CMDGGOBGSA-N
SMILESO=CC=1C=CC=CC1C=CC(=O)OC(C)(C)C

Physical Properties and Characteristics

Based on its structural features, tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate exhibits moderate to high lipophilicity, a property that significantly influences its solubility profile. The compound demonstrates good solubility in various organic solvents, including those commonly used in laboratory settings such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide. Conversely, its solubility in aqueous media is expected to be limited due to its predominantly hydrophobic nature. The presence of the tert-butyl group enhances the compound's lipophilicity while also providing steric protection to the ester functionality, potentially influencing the compound's stability in various chemical and biological environments.

Structural Analysis and Molecular Features

The molecular architecture of tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate incorporates several distinct functional groups that define its chemical behavior. The compound features an α,β-unsaturated ester moiety, which consists of a carbon-carbon double bond conjugated with a carbonyl group. This structural arrangement creates an electron-deficient system that can participate in various addition reactions, particularly those involving nucleophilic species. The presence of the tert-butyl group attached to the ester functionality provides significant steric hindrance, which can influence reaction rates and selectivity in transformations involving the ester group.

The 2-formylphenyl segment of the molecule contains an aromatic ring with an aldehyde group at the ortho position. This aldehyde functionality represents a reactive site for nucleophilic additions, condensations, and oxidation reactions. The proximity of the aldehyde group to the aromatic ring and the conjugated double bond system creates a complex electronic environment that can influence the reactivity and selectivity in various chemical transformations.

The (E)-configuration of the double bond indicates that the 2-formylphenyl group and the ester functionality are positioned on opposite sides of the double bond plane. This stereochemical arrangement influences the molecule's three-dimensional structure and can impact its reactivity, particularly in reactions where steric factors play a significant role. The geometric configuration can also affect the compound's physical properties, including its melting point, boiling point, and spectroscopic characteristics.

Reactivity Profile and Chemical Transformations

The reactivity of tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate is primarily determined by its key functional groups: the α,β-unsaturated ester, the aldehyde, and the aromatic ring. The compound presents multiple reactive sites that can participate in various chemical transformations.

Reactions at the Aldehyde Group

The aldehyde functionality is highly reactive toward nucleophilic additions, forming hemiacetals and acetals with alcohols under appropriate conditions. It can also participate in condensation reactions with amines to form imines or with other carbonyl compounds in aldol-type reactions. The search results suggest that compounds with aldehyde groups can undergo reductive amination, as exemplified by the reaction of an aldehyde intermediate (S4) with a primary amine (S2) in the synthesis of compound 3 mentioned in search result .

Reactions at the Conjugated Double Bond

The α,β-unsaturated ester system is susceptible to conjugate additions (Michael additions) by various nucleophiles. These reactions can proceed with high stereoselectivity under appropriate conditions. Additionally, the double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, where it would act as a dienophile. The search results mention optimization of E:Z selectivity in reactions involving similar compounds, indicating that the stereochemistry of the double bond is an important consideration in reactions involving these structures.

Transformations of the Ester Group

Structural Analogues and Related Compounds

The search results provide information on several structurally related compounds that share certain features with tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate. Understanding these analogues can provide insights into the properties and behavior of our target compound.

Comparative Analysis with Structural Analogues

Search result discusses tert-butyl(E)-4-iodo-2-methyl-4-phenylbut-3-enoate (E-44), which has notable structural similarities to our compound, including the tert-butyl ester group and an (E)-configured double bond. The optimization of E:Z selectivity described for this compound might be relevant to the synthesis and properties of tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate.

Table 2: Comparison of tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate with Structural Analogues

CompoundStructural SimilaritiesKey DifferencesPotential Relevance
tert-butyl(E)-4-iodo-2-methyl-4-phenylbut-3-enoatetert-butyl ester, (E)-configured double bondContains iodine, lacks aldehyde groupSynthesis methods, E:Z selectivity
4-tert-butyl-2- triazol-4-yl-phenolContains tert-butyl group and aromatic ringContains triazole and phenol groups, lacks ester and aldehydeChemical behavior of tert-butyl group
Intermediates in panobinostat synthesisSimilar conjugated systemsDifferent functional group arrangementsSynthetic utility, reaction patterns

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator